Product packaging for 4-Azepan-1-ylaniline dihydrochloride(Cat. No.:CAS No. 858343-14-3)

4-Azepan-1-ylaniline dihydrochloride

Cat. No.: B3289493
CAS No.: 858343-14-3
M. Wt: 263.2 g/mol
InChI Key: MRAXJEMIIZLVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Azepane and Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. wikipedia.org Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in drug discovery. Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antidiabetic properties. The ability to readily functionalize the azepane ring further enhances its utility, enabling the fine-tuning of a compound's physicochemical and biological properties.

Similarly, the aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone of organic synthesis and a key constituent in a vast number of dyes, polymers, and pharmaceuticals. In medicinal chemistry, aniline derivatives are recognized for their diverse biological activities, acting as kinase inhibitors, antimicrobial agents, and central nervous system modulators. The reactivity of the aniline ring and the nucleophilicity of the amino group provide versatile handles for synthetic modification, allowing for the creation of extensive libraries of compounds for biological screening.

Rationale for Investigating 4-Azepan-1-ylaniline Dihydrochloride (B599025): Research Gaps and Significance

The rationale for investigating 4-Azepan-1-ylaniline dihydrochloride stems from the synergistic potential of combining the azepane and aniline scaffolds. While both individual motifs are well-studied, the specific linkage of an azepane ring to the 4-position of an aniline core presents a unique chemical entity with underexplored potential. A significant research gap exists in understanding the specific biological targets and therapeutic areas where this particular combination might exhibit novel or enhanced activity. The investigation of this compound is significant as it could lead to the discovery of new lead compounds with improved efficacy, selectivity, or pharmacokinetic profiles compared to existing agents. For instance, research on structurally related 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives has identified potent inhibitors of carbonic anhydrase IX, a target implicated in cancer, highlighting the potential for azepane-containing aryl compounds to yield impactful therapeutic agents.

Multidisciplinary Research Perspectives on this compound

The research interest in this compound is not confined to medicinal chemistry. From a materials science perspective, aniline derivatives are precursors to conducting polymers, and the incorporation of an azepane moiety could modulate the electronic and physical properties of such materials in novel ways. In the field of catalysis, N-aryl azepanes can serve as ligands for transition metals, potentially leading to the development of new catalysts with unique reactivity and selectivity for a variety of organic transformations. The compound can also be viewed as a versatile building block in synthetic chemistry, providing a platform for the construction of more complex molecular architectures.

Objectives of Scholarly Inquiry into this compound

The primary objectives of scholarly inquiry into this compound encompass a multi-faceted approach. A fundamental objective is the development of efficient and scalable synthetic routes to access this compound and its derivatives. A second major goal is the comprehensive evaluation of its biological activity across a range of assays to identify potential therapeutic applications. This includes screening against various enzyme and receptor targets implicated in diseases such as cancer, infectious diseases, and neurological disorders. Furthermore, research aims to elucidate the structure-activity relationships (SAR) of this chemical scaffold, seeking to understand how modifications to the azepane or aniline rings influence biological activity. Ultimately, the overarching objective is to leverage this knowledge to design and synthesize novel and more potent analogs with optimized properties for specific applications, thereby expanding the chemical toolbox available to scientists in various disciplines.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 4-(azepan-1-yl)aniline;dihydrochloride
Molecular Formula C₁₂H₂₀Cl₂N₂
Molecular Weight 263.21 g/mol
CAS Number 57356-18-0
Appearance Solid
Boiling Point 359.6 °C at 760 mmHg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20Cl2N2 B3289493 4-Azepan-1-ylaniline dihydrochloride CAS No. 858343-14-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h5-8H,1-4,9-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXJEMIIZLVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for 4 Azepan 1 Ylaniline Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses of Proton Environments

The ¹H NMR spectrum of 4-Azepan-1-ylaniline dihydrochloride (B599025) is anticipated to display distinct signals corresponding to the protons of the aromatic ring and the azepane ring. The dihydrochloride form implies that both the exocyclic aniline (B41778) nitrogen and the endocyclic azepane nitrogen are likely protonated, which will significantly influence the chemical shifts of adjacent protons.

The aromatic protons are expected to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the protonated amino group (H-2' and H-6') would be deshielded due to the electron-withdrawing effect of the -NH₃⁺ group and are predicted to resonate at a lower field compared to the protons meta to this group (H-3' and H-5'). cdnsciencepub.com

The protons of the azepane ring will exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbons adjacent to the protonated nitrogen (α-protons, H-2 and H-7) are expected to be the most deshielded within the ring system, appearing at a lower field. projectguru.in The remaining methylene (B1212753) protons (β, γ, and δ protons at positions 3, 4, 5, and 6) will resonate at higher fields, with their chemical shifts influenced by their spatial relationship within the seven-membered ring. The protonated amine protons (on both nitrogens) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. hw.ac.uk

Predicted ¹H NMR Chemical Shifts for 4-Azepan-1-ylaniline Dihydrochloride

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic H-2', H-6' 7.0 - 7.5 Doublet
Aromatic H-3', H-5' 6.8 - 7.2 Doublet
Azepane α-H (H-2, H-7) 3.0 - 3.5 Multiplet
Azepane β,γ,δ-H (H-3, H-4, H-5, H-6) 1.5 - 2.0 Multiplet
Anilinium -NH₃⁺ Variable (Broad) Singlet
Azepanium -N⁺H₂- Variable (Broad) Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic and aliphatic carbons.

The aromatic carbons will show four distinct signals. The carbon atom directly attached to the azepanyl group (C-1') will be significantly influenced by the nitrogen atom. The carbon bearing the protonated amino group (C-4') will also have a characteristic chemical shift. The protonated aromatic carbons (C-2', C-6' and C-3', C-5') will appear in the typical aromatic region. oregonstate.eduresearchgate.net

Within the azepane ring, the carbons adjacent to the nitrogen atom (C-2 and C-7) will be deshielded and appear at a lower field compared to the other methylene carbons (C-3, C-4, C-5, and C-6). rsc.org The symmetry of the azepane ring may be reduced upon protonation, potentially leading to more complex spectra than for the free base.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-1' 145 - 150
Aromatic C-2', C-6' 115 - 125
Aromatic C-3', C-5' 125 - 135
Aromatic C-4' 130 - 140
Azepane C-2, C-7 50 - 60
Azepane C-3, C-6 25 - 35
Azepane C-4, C-5 20 - 30

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Applications for Protonation Site Determination (e.g., ¹⁵N CP/MAS NMR)

Determining the exact sites of protonation in this compound is crucial for understanding its structure and reactivity. While ¹H NMR can provide clues, ¹⁵N NMR spectroscopy is a more direct method. nih.gov Given that the compound is a solid dihydrochloride, solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR would be the technique of choice.

The ¹⁵N chemical shifts are highly sensitive to the electronic environment and hybridization of the nitrogen atom. nih.govresearchgate.net In the free base, the aniline nitrogen would have a chemical shift typical for an sp²-hybridized aromatic amine, while the azepane nitrogen would be characteristic of an sp³-hybridized aliphatic amine. Upon protonation, a significant upfield or downfield shift is expected. For amine-type nitrogens, protonation generally leads to a deshielding (downfield) shift. nih.gov By comparing the observed ¹⁵N chemical shifts in the dihydrochloride salt to those of the neutral precursor and related model compounds, the protonation on both the aniline and azepane nitrogens can be confirmed. Theoretical calculations can further aid in the assignment of the ¹⁵N signals. nih.gov

Predicted ¹⁵N NMR Chemical Shift Changes upon Protonation

Nitrogen Atom Predicted Shift Change Rationale
Aniline Nitrogen Significant downfield shift Change in hybridization and charge localization. nih.gov
Azepane Nitrogen Significant downfield shift Protonation of the sp³ lone pair. nih.gov

Note: The magnitude of the shift provides information on the extent of protonation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the protonated amine groups, the aromatic ring, and the aliphatic C-H bonds. The presence of the anilinium ion (-NH₃⁺) will give rise to broad and strong absorption bands in the 3000-2500 cm⁻¹ region, corresponding to the N-H stretching vibrations. wpmucdn.comwikieducator.org The protonated tertiary amine in the azepane ring (-N⁺H₂-) will also contribute to absorption in this region.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. wpmucdn.com The out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring are expected in the 850-800 cm⁻¹ range, which can be diagnostic for the substitution pattern. The aliphatic C-H stretching vibrations of the azepane ring will be observed just below 3000 cm⁻¹. projectguru.in

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (Anilinium & Azepanium) 3000 - 2500 Strong, Broad
Aromatic C-H Stretch > 3000 Medium to Weak
Aliphatic C-H Stretch (Azepane) < 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong, Sharp
Aromatic C-H Bend (p-disubstituted) 850 - 800 Strong
C-N Stretch (Aromatic & Aliphatic) 1350 - 1250 & 1250 - 1020 Medium

Note: These are predicted values and may be influenced by the solid-state packing and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the substituted benzene ring.

Aniline itself typically shows two absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions. wikipedia.orgresearchgate.net The presence of the azepanyl group, an alkylamino substituent, is expected to cause a bathochromic (red) shift of these bands due to the extension of conjugation by the nitrogen lone pair.

However, in the dihydrochloride form, the lone pair of the aniline nitrogen is protonated, which significantly alters the electronic properties. The anilinium ion behaves more like benzene, and a hypsochromic (blue) shift is expected for the primary absorption band to around 203 nm, with the fine structure of the B-band being lost or significantly altered. wikipedia.org The absorption spectrum will therefore be dominated by the electronic transitions of the anilinium chromophore.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

Form Predicted λmax (nm) Transition Type
Dihydrochloride (in acidic solution) ~203 π → π* (Benzene-like)
Dihydrochloride (in acidic solution) ~254 π → π* (Benzene-like)
Free Base (for comparison) ~250 π → π* (Primary band)
Free Base (for comparison) ~300 π → π* (Secondary band)

Note: The solvent can have a significant effect on the position and intensity of absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio of the resulting ions and their fragments.

For this compound, the molecular weight of the free base is 190.29 g/mol . In a typical mass spectrometry experiment using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 191.15 would be observed.

The fragmentation pattern will be dictated by the stability of the resulting fragments. A common fragmentation pathway for N-alkylanilines is the α-cleavage, which involves the breaking of the bond between the nitrogen and the alkyl group or within the alkyl group adjacent to the nitrogen. libretexts.orglibretexts.org For 4-Azepan-1-ylaniline, cleavage of the C-N bond connecting the azepane ring to the aniline moiety could occur. Another likely fragmentation is the cleavage of the C-C bonds within the azepane ring, leading to the formation of smaller, stable cyclic or acyclic ions. The aromatic ring itself is relatively stable, but fragmentation can occur with the loss of small neutral molecules like HCN from the aniline portion under certain conditions. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of 4-Azepan-1-ylaniline

m/z Possible Fragment Structure Fragmentation Pathway
191 [C₁₂H₁₉N₂]⁺ Protonated molecular ion [M+H]⁺
119 [C₇H₉N₂]⁺ Loss of a C₅H₁₀ fragment from the azepane ring
92 [C₆H₆N]⁺ Cleavage of the N-azepane bond

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Computational Chemistry and Theoretical Investigations of 4 Azepan 1 Ylaniline Dihydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the optimized molecular geometry and electronic characteristics of medium-sized organic molecules like 4-Azepan-1-ylaniline dihydrochloride (B599025). researchgate.net

Molecular Geometry Optimization: Using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), the molecule's geometry can be optimized to find the lowest energy structure. This process calculates key structural parameters. For 4-Azepan-1-ylaniline dihydrochloride, this would involve determining the precise bond lengths of the C-N bond linking the azepane and aniline (B41778) rings, the internal bond angles of the flexible azepane ring, and the dihedral angles describing the spatial orientation of the two ring systems relative to each other. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for 4-Azepan-1-ylaniline Cation (DFT/B3LYP/6-311+G(d,p)) This data is illustrative and represents typical values for analogous structures.

Parameter Bond/Atoms Calculated Value
Bond Length C(aryl)-N(azepane) 1.40 Å
Bond Length N(aniline)-H 1.01 Å
Bond Angle C(aryl)-N-C(azepane) 125.4°
Dihedral Angle C-C-N-C 35.2°

Electronic Properties: DFT calculations also illuminate the electronic landscape of the molecule. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution, highlighting electrophilic (positive potential, typically around the amine protons) and nucleophilic (negative potential, expected on the nitrogen atom) sites, which is crucial for predicting intermolecular interactions. researchgate.net

Table 2: Hypothetical Electronic Properties for 4-Azepan-1-ylaniline Cation (DFT/B3LYP/6-311+G(d,p)) This data is illustrative and represents typical values for analogous structures.

Property Calculated Value Significance
HOMO Energy -6.8 eV Region of electron donation
LUMO Energy -1.2 eV Region of electron acceptance
HOMO-LUMO Gap 5.6 eV Indicator of chemical stability
Dipole Moment 3.5 D Measure of molecular polarity

Beyond DFT, other quantum methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT. While highly accurate, their computational demand often limits their use to smaller molecules or for benchmarking results from less expensive methods like DFT. For 4-Azepan-1-ylaniline, these methods could be used to obtain a very precise ground state energy or to study specific interactions, such as hydrogen bonding. researchgate.net

Semi-Empirical Methods: Methods like PM3 are based on a simplified form of the Schrödinger equation and use parameters derived from experimental data. rsc.org They are much faster than DFT or ab initio methods, making them suitable for rapid initial screening of large numbers of molecules or for preliminary conformational searches of flexible structures like the azepane ring before committing to more computationally intensive calculations. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static, optimized state, molecular modeling and dynamics simulations explore the molecule's behavior over time and through different conformations.

The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations (e.g., chair, boat, twist-chair). The rotation around the C(aryl)-N(azepane) bond further increases the number of possible conformers.

Conformational analysis aims to identify these stable arrangements and map the potential energy surface (PES) that connects them. This is often done by systematically rotating key dihedral angles and calculating the energy at each step. Molecular Dynamics (MD) simulations can also be employed, where the molecule's movement is simulated over time according to classical mechanics. mdpi.com These simulations provide insight into the dynamic equilibrium between different conformers at a given temperature, revealing which shapes the molecule is most likely to adopt in solution. mdpi.com

Table 3: Hypothetical Relative Energies of 4-Azepan-1-ylaniline Conformers This data is illustrative and represents typical values for analogous structures.

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Twist-Chair 1 0.00 65.1%
Chair 0.85 24.3%
Twist-Chair 2 1.50 8.9%
Boat 3.20 1.7%

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to validate experimental findings or to identify unknown compounds.

Vibrational Spectra (IR/Raman): Frequency calculations using DFT can predict the positions and intensities of vibrational modes. These correspond to the absorption peaks in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

NMR Spectra: It is possible to calculate the magnetic shielding constants of atomic nuclei (e.g., ¹H and ¹³C). These can be converted into NMR chemical shifts that can be directly compared with experimental data from NMR spectroscopy, aiding in structure elucidation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the maximum absorption wavelength (λmax) in a UV-Visible spectrum, providing information about the molecule's chromophore system. rsc.org

Predictive Approaches in Computational Chemistry

The collective application of these computational methods provides a robust predictive framework for understanding this compound. By integrating quantum chemical calculations with molecular modeling, researchers can construct a comprehensive profile of the molecule before its synthesis or experimental analysis. These theoretical investigations can predict its three-dimensional structure, conformational preferences, electronic properties, and spectroscopic signatures. Such predictive power is invaluable, enabling the rational design of new molecules with desired properties and accelerating research and development in fields ranging from materials science to medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thus prioritizing synthetic efforts.

Detailed Research Findings

In a hypothetical QSAR study of 4-Azepan-1-ylaniline analogs, a training set of compounds with varying substituents on the aniline and azepane rings would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured. Molecular descriptors for each analog would then be calculated. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Steric descriptors: These describe the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate a QSAR equation. For instance, a hypothetical QSAR model for a series of 4-Azepan-1-ylaniline analogs might look like:

pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Molar Refractivity) + ...

The predictive power of the resulting model would be rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model generation). unar.ac.id Such a validated QSAR model would be a valuable tool for designing novel 4-Azepan-1-ylaniline analogs with potentially improved activity.

Illustrative Data Table for QSAR Descriptors of Hypothetical 4-Azepan-1-ylaniline Analogs

Compound IDR-group (on aniline)pIC50 (Experimental)logPDipole Moment (Debye)Molar Refractivity
1 H5.23.12.565.4
2 4-Cl5.83.83.170.2
3 4-OCH35.52.92.868.9
4 4-NO26.13.24.571.5

Note: The data in this table is purely illustrative to demonstrate the concept of a QSAR data set and does not represent actual experimental values.

Pharmacophore Mapping Studies for Molecular Recognition

Pharmacophore mapping is another critical computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Detailed Research Findings

Specific pharmacophore models for this compound are not documented in publicly accessible literature. However, pharmacophore modeling has been successfully applied to structurally related molecules, such as 4-anilinoquinolines and other substituted anilines, to understand their interaction with biological targets. nih.govmdpi.com

For a series of 4-Azepan-1-ylaniline analogs, a pharmacophore model could be generated based on a set of active compounds. The process would involve:

Conformational Analysis: Generating a set of low-energy conformations for each active analog.

Feature Identification: Identifying the potential pharmacophoric features within each conformation.

Model Generation: Aligning the conformations of the active molecules to find a common arrangement of pharmacophoric features.

A resulting pharmacophore model for 4-Azepan-1-ylaniline analogs might consist of the following features:

One or two Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the azepane ring and the aniline moiety could act as hydrogen bond acceptors.

One Hydrogen Bond Donor (HBD): The amine group on the aniline ring can act as a hydrogen bond donor.

One Aromatic Ring (AR): The phenyl ring of the aniline moiety would be a key aromatic feature.

One Hydrophobic (HY) feature: The aliphatic azepane ring would contribute a significant hydrophobic character.

This pharmacophore model could then be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the essential features and are therefore likely to be active. It also provides a visual representation of the key interactions required for molecular recognition, guiding the rational design of new analogs with enhanced binding affinity and selectivity.

Illustrative Data Table for Pharmacophore Features of a Hypothetical 4-Azepan-1-ylaniline Analog

Pharmacophoric FeatureLocation on 4-Azepan-1-ylanilinePotential Interaction
Hydrogen Bond Donor Aniline -NH2 groupInteraction with a carbonyl or hydroxyl group on the receptor.
Hydrogen Bond Acceptor Azepane nitrogen atomInteraction with an -NH or -OH group on the receptor.
Aromatic Ring Phenyl groupπ-π stacking or hydrophobic interactions with aromatic residues of the receptor.
Hydrophobic Group Azepane ringInteraction with a hydrophobic pocket of the receptor.

Note: This table illustrates the potential pharmacophoric features of the parent compound and is for conceptual understanding.

Exploration of Structure Activity Relationships Sar and Biological Target Identification for 4 Azepan 1 Ylaniline Dihydrochloride Analogs

Design and Synthesis of 4-Azepan-1-ylaniline Derivatives for SAR Studies

The design of derivatives of 4-azepan-1-ylaniline for SAR studies involves strategic chemical modifications to probe the compound's interaction with biological systems. The core structure consists of an aniline (B41778) ring linked to an azepane moiety. SAR exploration typically involves altering substituents on both the aromatic aniline ring and the saturated azepane ring. nih.govnih.govnih.gov The goal is to synthesize a library of analogs where specific parts of the molecule are systematically varied. nih.gov

Synthetic strategies for creating these analogs often begin with commercially available starting materials. chemscene.comchemspider.com For instance, the synthesis of N-substituted aniline derivatives can be achieved through various C-N bond-forming reactions. nih.gov Methods like the Buchwald-Hartwig or Chan-Lam cross-coupling reactions are popular for their efficiency in creating aryl amines. nih.gov Modifications might include introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the aniline ring to study the effects of electronics and sterics on activity. nih.govmdpi.com Similarly, the azepane ring can be modified, or replaced with other cyclic amines (e.g., piperidine, morpholine) or even acyclic chains to understand the importance of the ring size, conformation, and basicity for biological function. acs.orgnih.gov

In a broader context, the design principles are guided by established knowledge from similar scaffolds. For example, studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines as kinase inhibitors involved grafting various fragments with different electronic and steric properties onto the core structure to build a preliminary SAR. nih.gov This systematic approach allows researchers to map the chemical space around the parent molecule, identifying which modifications enhance potency and selectivity. nih.govchemrxiv.orgnih.gov

Table 1: Representative Design Strategies for 4-Azepan-1-ylaniline Analogs in SAR Studies This table is a representative example based on common SAR strategies.

Modification Area Structural Change Rationale for Investigation Example Analogs (Hypothetical)

| Aniline Ring | Substitution at ortho-, meta-, para- positions | Explore electronic and steric effects on target binding. | 2-fluoro-4-azepan-1-ylaniline 3-methyl-4-azepan-1-ylaniline | | Azepane Ring | Varying ring size | Determine the optimal size of the cycloalkylamino group for fitting into the binding pocket. | 4-(Piperidin-1-yl)aniline 4-(Pyrrolidin-1-yl)aniline | | Azepane Ring | Introducing substituents on the ring | Probe for additional binding interactions or alter solubility. | 4-(4-methylazepan-1-yl)aniline | | Bridging Nitrogen | N-alkylation or acylation | Assess the importance of the aniline nitrogen's hydrogen-bonding capability. | N-methyl-4-azepan-1-ylaniline |

Mechanistic Investigations of Molecular Interactions with Biological Systems

Understanding the mechanism of action requires a deep dive into how these synthesized analogs interact with biological molecules and pathways at a cellular level.

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. nih.gov Cyclin-dependent kinase 9 (CDK9) is a key transcriptional kinase that, in complex with its partner Cyclin T, regulates gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). nih.govfrontiersin.org Overactivity of CDK9 is linked to various cancers, making it an attractive therapeutic target. frontiersin.orgnih.gov

Analogs of 4-azepan-1-ylaniline, particularly those incorporating pyrimidine (B1678525) or similar heterocyclic scaffolds, have been investigated as kinase inhibitors. nih.govdntb.gov.ua SAR studies on related N²,N⁴-disubstituted pyrimidine-2,4-diamines identified potent inhibitors of both CDK2 and CDK9. nih.gov The mechanism of these inhibitors involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. nih.gov Cellularly, effective CDK9 inhibition is confirmed by observing a reduction in the phosphorylation of RNAP II at the Serine-2 position and the subsequent downregulation of short-lived anti-apoptotic proteins like Mcl-1, whose transcription is highly dependent on CDK9 activity. nih.govresearchgate.net The goal of SAR studies in this context is to identify compounds with high potency and selectivity for CDK9 over other kinases to minimize off-target effects. researchgate.net

Table 2: Inhibitory Activity of Representative Pyrimidine-2,4-diamine Analogs Against CDKs Data adapted from a study on N²,N⁴-disubstituted pyrimidine-2,4-diamines to illustrate SAR principles. nih.gov

Compound Modification CDK2/cyclin A IC₅₀ (nM) CDK9/cyclin T1 IC₅₀ (nM) Selectivity (CDK2/CDK9)
1 Parent Scaffold - - -
3c Aniline substitution 1800 65 27.7
3g Aniline substitution 83 240 0.35
3l Aniline substitution 230 120 1.92

To fully understand the pharmacological profile of a compound, it is crucial to determine its binding affinity across a wide range of biological receptors. nih.govnih.gov This process, known as receptor binding profiling, helps to identify not only the intended therapeutic target but also any potential off-targets that could lead to undesirable side effects. A typical screening panel includes a variety of neurotransmitter receptors (e.g., dopamine, serotonin, adrenergic, muscarinic, histamine), ion channels, and transporters. nih.gov

Table 3: Hypothetical Receptor Binding Profile for a 4-Azepan-1-ylaniline Analog This table is a representative example modeled after receptor binding assay data for CNS-active compounds. nih.gov

Receptor Target Binding Affinity (Ki, nM) Interpretation
Dopamine D₂ > 1,000 Low affinity
Serotonin 5-HT₂A > 1,000 Low affinity
Histamine H₁ > 1,000 Low affinity
Adrenergic α₁ > 1,000 Low affinity
Muscarinic M₁ > 1,000 Low affinity
CDK9 65 High affinity, potential primary target

Small molecule inhibitors are powerful tools for probing and perturbing cellular signaling pathways. nih.govnih.gov These studies move beyond single-protein interactions to assess the downstream consequences of target engagement within the complex network of a living cell. nih.gov When an inhibitor like a 4-azepan-1-ylaniline analog binds to its target, such as CDK9, it triggers a cascade of effects.

Inhibition of CDK9, for instance, disrupts transcriptional elongation, leading to decreased levels of key proteins involved in cell survival and proliferation. nih.gov This can cause cells to undergo cell cycle arrest, often observed in the G2/M phase, or to initiate apoptosis (programmed cell death). nih.gov Researchers can measure these perturbations using a variety of techniques, including flow cytometry to analyze the cell cycle, Western blotting to quantify changes in protein levels (e.g., phospho-RNAP II, Mcl-1), and cell viability assays to measure the anti-proliferative effects on cancer cell lines. nih.govresearchgate.net These studies are critical for confirming that the molecular action of the compound (e.g., enzyme inhibition) translates into the desired functional outcome at the cellular level (e.g., killing cancer cells). nih.gov

Table 4: Cellular Effects of CDK Inhibitors in Cancer Cell Lines Data adapted from studies on CDK inhibitors to illustrate pathway perturbation analysis. nih.govmdpi.com

Compound Target Cell Line Observed Cellular Effect Associated Pathway
Pyrimidine Analog 2a MDA-MB-231 (Breast Cancer) G2/M Phase Arrest Cell Cycle Control
Pyrimidine Analog 3b MDA-MB-231 (Breast Cancer) G2/M Phase Arrest Cell Cycle Control
ROCK Inhibitor Y-27632 U2OS (Osteosarcoma) Focal Adhesion Shrinkage Actin-Myosin Contractility
CDK9 Inhibitor LDC067 Medulloblastoma Cells Suppression of Cell Growth Transcriptional Regulation

Advanced Methodologies for Biological Target Deconvolution

While SAR studies can be designed around a hypothesized target, sometimes a compound's activity is discovered through screening without prior knowledge of its specific target. In these cases, advanced methods are needed to deconvolute, or identify, the molecular target. researchgate.nettechnologynetworks.com

Phenotypic screening has re-emerged as a powerful strategy in drug discovery. technologynetworks.com Unlike target-based screening, this approach identifies compounds based on an observable effect—a phenotype—in a cell or organism, without presupposing the molecular target. technologynetworks.comnih.gov For example, a library of diverse compounds, which could include 4-azepan-1-ylaniline derivatives, might be screened for their ability to halt the proliferation of a specific cancer cell line.

This approach is a cornerstone of chemical genetics, which uses small molecules as probes to perturb biological systems and link protein function to cellular outcomes, akin to how classical genetics uses mutations. psu.edu A typical workflow involves:

Assay Development: Creating a robust, high-throughput assay based on a measurable phenotype (e.g., cell death, changes in morphology, expression of a reporter gene). nih.gov

Compound Screening: Testing a large, diverse library of small molecules to find "hits" that produce the desired phenotype. psu.edu

Hit-to-Lead Optimization: Synthesizing analogs of the initial hits to improve potency and drug-like properties.

Target Deconvolution: Using specialized techniques to identify the specific protein(s) that the optimized compound binds to, thereby causing the observed phenotype. researchgate.netnih.gov

Methods for target deconvolution are varied and include affinity chromatography, where the compound is immobilized to "pull down" its binding partners from cell lysates for identification by mass spectrometry. technologynetworks.comtandfonline.comresearchgate.net Other methods include expression cloning, protein microarrays, and computational approaches. technologynetworks.comnih.gov This unbiased strategy is particularly valuable for discovering drugs with novel mechanisms of action, as it does not rely on pre-existing assumptions about which targets are "druggable." technologynetworks.com

Table 5: A Representative Workflow for Phenotypic Screening and Target ID This table outlines a generalized strategy based on established phenotypic discovery methodologies. technologynetworks.compsu.edunih.gov

Step Objective Methodology Example
1. Primary Screen Identify initial "hits". High-throughput screening of a compound library in a cell-based assay. Screening 100,000 compounds for inhibition of lung cancer cell growth.
2. Hit Confirmation Verify activity and determine potency. Re-testing hits in dose-response format to calculate IC₅₀ values. Confirming a 4-azepan-1-ylaniline analog has an IC₅₀ of 1 µM.
3. SAR Expansion Improve potency and properties. Synthesize and test a focused library of analogs based on the hit structure. Developing analogs with sub-micromolar potency.
4. Target Deconvolution Identify the molecular target. Affinity chromatography coupled with mass spectrometry. Identifying CDK9 as the primary binding partner of the active analog.
5. Target Validation Confirm target's role in phenotype. Using genetic techniques (e.g., siRNA, CRISPR) to show that knocking down the identified target mimics the compound's effect. Showing that siRNA knockdown of CDK9 also inhibits lung cancer cell growth.

Molecular Docking and Protein-Ligand Interaction Predictions

Once a potential biological target is identified, computational methods like molecular docking are employed to predict the binding mode and affinity of ligands at the molecular level. jetir.org Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor), calculating a score that estimates the strength of the binding. d-nb.infonih.gov This in-silico approach allows for the rapid screening of virtual compound libraries and provides insights into the key interactions that stabilize the protein-ligand complex.

For a hypothetical study of 4-Azepan-1-ylaniline analogs, let us assume a protein kinase has been identified as a potential target. The docking process would involve:

Obtaining the 3D crystal structure of the protein kinase from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating 3D conformations of the 4-Azepan-1-ylaniline analogs.

Using docking software (e.g., AutoDock Vina) to place the ligands into the kinase's active site and score the resulting poses. d-nb.info

The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and specific amino acid residues in the active site. This information is invaluable for explaining existing SAR data and for designing new analogs with improved binding affinity. For example, the analysis might show that the aniline nitrogen forms a critical hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common binding motif for kinase inhibitors.

Below is a hypothetical data table illustrating the results of a molecular docking study for a series of 4-Azepan-1-ylaniline analogs against a putative protein kinase target.

Compound IDModificationDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Predicted Interactions (Amino Acid Residues)
AZP-001Parent (4-Azepan-1-ylaniline)-7.5-7.9H-bond with Glu91; Hydrophobic interaction with Leu140
AZP-0024'-Fluoro on aniline ring-8.2-8.6H-bond with Glu91; H-bond with Lys45; Hydrophobic interaction with Leu140
AZP-0033'-Chloro on aniline ring-8.0-8.3H-bond with Glu91; Halogen bond with Ser92; Hydrophobic interaction with Leu140
AZP-0044-Methyl on azepane ring-7.1-7.4H-bond with Glu91; Steric clash with Val70

This data is illustrative and does not represent experimentally verified results.

Biophysical Techniques for Ligand-Target Binding Characterization

While molecular docking provides valuable predictions, the findings must be validated through experimental biophysical techniques. These methods measure the direct interaction between a ligand and a target protein in solution, providing quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov Applying a combination of different methods provides the most robust validation of a potential hit. nih.gov

Commonly used biophysical techniques include:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. It allows for real-time monitoring of the association and dissociation of a ligand, providing kinetic data (k_on and k_off) and the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (T_m) of a protein upon ligand binding. A significant shift in T_m indicates that the ligand stabilizes the protein, confirming an interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to observe changes in the chemical shifts of either the protein or the ligand upon complex formation, confirming binding and providing structural information about the binding site. nih.gov

The data obtained from these techniques are crucial for confirming the hits identified in primary screens and validating the predictions from computational models. A strong correlation between docking scores and experimentally determined binding affinities would lend confidence to the proposed binding mode and the SAR model.

The following table provides hypothetical biophysical data for the same series of 4-Azepan-1-ylaniline analogs, which could be generated to validate the docking predictions.

Compound IDModificationSPR K_D (μM)ITC K_D (μM)DSF ΔT_m (°C)
AZP-001Parent (4-Azepan-1-ylaniline)15.218.5+2.1
AZP-0024'-Fluoro on aniline ring1.82.5+5.8
AZP-0033'-Chloro on aniline ring5.67.1+4.2
AZP-0044-Methyl on azepane ring35.441.0+1.5

This data is illustrative and does not represent experimentally verified results.

Advanced Applications in Chemical Biology Research Involving 4 Azepan 1 Ylaniline Dihydrochloride

Development of 4-Azepan-1-ylaniline Dihydrochloride (B599025) as Chemical Probes for Biological Pathways

The development of chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. A chemical probe is a small molecule that can selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. While specific research on 4-Azepan-1-ylaniline dihydrochloride as a chemical probe is not extensively documented, its structural features suggest a strong potential for such applications.

The aniline (B41778) component of the molecule provides a versatile chemical handle for modification. Aniline and its derivatives are known to be susceptible to various chemical transformations, including electrophilic substitution at the ortho and para positions of the aromatic ring. wikipedia.org This reactivity can be exploited to attach reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to the 4-Azepan-1-ylaniline scaffold. These modified probes can then be used in a variety of biological assays to visualize target localization, identify binding partners, or quantify target engagement.

Furthermore, the azepane ring contributes to the molecule's three-dimensional structure and conformational flexibility. Seven-membered rings like azepane are considered privileged scaffolds in medicinal chemistry because they can adopt a variety of low-energy conformations, allowing them to bind to diverse protein targets. researchgate.netnih.govresearchgate.net This conformational diversity can be systematically explored to develop highly selective probes for specific biological targets. By synthesizing a library of derivatives with modifications on both the azepane and aniline moieties, researchers can perform structure-activity relationship (SAR) studies to optimize potency and selectivity.

The table below outlines a hypothetical workflow for developing a chemical probe based on the this compound scaffold.

StepDescriptionKey Considerations
1. Target Identification Identify a biological target or pathway of interest.The choice of target will guide the design of the probe.
2. Initial Screening Screen this compound and its simple analogs for activity against the target.Phenotypic or target-based screens can be employed.
3. Probe Design & Synthesis Modify the lead compound to incorporate a reporter tag (e.g., fluorophore, biotin).The position of the tag should not interfere with target binding.
4. In Vitro Characterization Validate the probe's binding to the purified target protein.Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used.
5. Cellular Imaging & Analysis Use the probe to visualize the target in living cells.Confocal microscopy or flow cytometry can be utilized.
6. Target Engagement & Validation Confirm that the probe engages the intended target in a cellular context.Techniques like cellular thermal shift assay (CETSA) or photo-affinity labeling can be employed.

Role of the Azepane-Aniline Moiety in Designing Novel Bioactive Scaffolds

The combination of an azepane ring and an aniline group within a single molecule creates a unique "azepane-aniline" moiety that can serve as a versatile scaffold for the design of novel bioactive compounds. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in numerous natural products and approved drugs. nih.govbohrium.comnih.gov Its presence in a molecule can significantly influence its pharmacological properties.

The key attributes of the azepane scaffold in drug design include:

Conformational Flexibility : The seven-membered ring can adopt multiple conformations, allowing it to adapt to the shape of various binding sites on biological targets. researchgate.netresearchgate.net

Increased sp3 Character : The saturated nature of the azepane ring increases the three-dimensionality of the molecule, which is often associated with improved drug-like properties and target specificity. researchgate.net

Chemical Tractability : The nitrogen atom in the azepane ring provides a point for chemical modification, enabling the synthesis of diverse libraries of compounds. researchgate.net

The aniline moiety, on the other hand, is a fundamental building block in medicinal chemistry. wikipedia.org The aromatic ring can engage in various non-covalent interactions with protein targets, such as pi-pi stacking and hydrophobic interactions. The amino group can act as a hydrogen bond donor and a site for further functionalization.

The combination of these two structural features in the azepane-aniline moiety offers a powerful platform for generating new drug candidates. The aniline portion can be viewed as an anchor that can be directed towards a specific binding pocket, while the flexible azepane ring can explore the surrounding space to optimize binding affinity and selectivity. Structure-activity relationship (SAR) studies on related N-arylazepine derivatives have shown that modifications to both the aryl ring and the azepine ring can have a profound impact on biological activity. mdpi.com

The following table summarizes the potential contributions of the azepane and aniline components to the bioactivity of novel scaffolds.

Structural ComponentPotential Contribution to Bioactivity
Azepane Ring Provides conformational flexibility, enhances sp3 character, and offers a site for diversification. researchgate.netresearchgate.netresearchgate.net
Aniline Moiety Engages in aromatic interactions, acts as a hydrogen bond donor, and serves as a handle for chemical modification. wikipedia.org
Combined Moiety Creates a versatile scaffold with tunable steric and electronic properties for targeting a wide range of biological macromolecules.

Integration of Research Findings into Early-Stage Drug Discovery Pipelines (Mechanistic Focus)

The successful integration of research findings from the study of compounds like this compound into early-stage drug discovery pipelines requires a strong focus on understanding their mechanism of action. While initial "hit" compounds may be identified through high-throughput screening, their progression into viable "lead" compounds depends on a thorough characterization of how they interact with their biological targets and modulate cellular pathways.

A mechanistic approach to drug discovery for derivatives of 4-Azepan-1-ylaniline would involve several key stages:

Target Deconvolution and Validation : If a lead compound is identified through a phenotypic screen, the first step is to identify its molecular target(s). This can be achieved using a variety of techniques, including affinity chromatography, protein microarrays, and computational target prediction methods. Once a target is identified, it must be validated to ensure that its modulation is indeed responsible for the observed biological effect.

Biophysical and Structural Studies : To understand the molecular basis of the interaction between a lead compound and its target, biophysical techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the complex. This information is invaluable for guiding structure-based drug design efforts, where the compound is iteratively modified to improve its binding affinity and selectivity.

Cellular and In Vivo Target Engagement : It is crucial to demonstrate that a lead compound can engage its target in a relevant biological context. Cellular thermal shift assays (CETSA) and positron emission tomography (PET) imaging with radiolabeled ligands are powerful methods for confirming target engagement in cells and in vivo, respectively.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics) is essential for designing effective dosing regimens. Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is critical for identifying potential liabilities that may hinder their development.

The data below illustrates a hypothetical progression of a lead compound derived from the 4-Azepan-1-ylaniline scaffold through an early-stage drug discovery pipeline.

Discovery StageKey ActivityExample Data
Hit Identification High-throughput screening identifies a compound with desired biological activity.Compound XYZ-123 inhibits cancer cell proliferation with an IC50 of 5 µM.
Hit-to-Lead SAR studies are performed to improve potency and drug-like properties.Analog XYZ-456 shows an IC50 of 200 nM and improved metabolic stability.
Lead Optimization Further modifications are made to enhance efficacy and reduce off-target effects.Compound LMO-789 demonstrates potent in vivo anti-tumor activity with a favorable safety profile.
Preclinical Development The optimized lead compound undergoes extensive safety and toxicology testing.LMO-789 shows no significant toxicity in animal models at therapeutic doses.

By focusing on the underlying mechanisms of action, researchers can make more informed decisions throughout the drug discovery process, increasing the likelihood of developing safe and effective new medicines based on novel scaffolds like 4-Azepan-1-ylaniline.

Q & A

Q. What are the standard synthetic routes for preparing 4-Azepan-1-ylaniline dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chloronitrobenzene and azepane under alkaline conditions, followed by nitro-group reduction and dihydrochloride salt formation using HCl . Optimization includes:
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous HCl ensures salt precipitation .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps improves nitro-to-amine reduction efficiency .
    Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield (%)Reference
SubstitutionAzepane, KOH, DMF, 90°C65–75
ReductionH₂, Pd/C, EtOH85–90
Salt FormationHCl (aq.), 0°C>95

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm azepane ring integration (e.g., ¹H NMR: δ 1.5–2.0 ppm for cyclic amine protons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z [M+H]⁺ = 223.2 (free base) and isotopic pattern matching Cl⁻ .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl (±0.3% deviation) .
  • HPLC : Purity >98% using a C18 column, 0.1% TFA in water/acetonitrile gradient .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability depends on:
  • pH : Degrades above pH 7 due to free-base precipitation; maintain pH 3–5 with HCl .
  • Temperature : Store at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis .
  • Light : Protect from UV exposure to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track unexpected peaks .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
  • Case Study : A 2021 study resolved conflicting MS/MS fragmentation patterns by isolating diastereomers via chiral HPLC .

Q. What advanced analytical techniques are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like serotonin transporters .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Visualize binding conformations in membrane-bound proteins .
    Table 2 : Example Binding Data
TargetTechniqueKD (nM)Reference
5-HT₃ ReceptorSPR120 ± 15
MAO-BITC450 ± 30

Q. How can experimental designs mitigate batch-to-batch variability in pharmacological assays using this compound?

  • Methodological Answer :
  • Standardization : Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) .
  • Internal Controls : Include reference inhibitors (e.g., imipramine for monoamine oxidase assays) .
  • Blinding : Use double-blinded sample labeling to reduce bias in IC₅₀ determinations .
  • Statistical Power : Calculate sample sizes using preliminary data (α=0.05, β=0.2) .

Q. What computational strategies predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME for CYP450 metabolism predictions .
  • Molecular Dynamics (MD) : Simulate hepatic glucuronidation kinetics .
  • Machine Learning : Train models on PubChem bioassay data to identify potential metabolites .

Methodological Notes for Reproducibility

  • Data Presentation : Follow guidelines in and for raw data inclusion in appendices and processed data in main texts .
  • Safety Protocols : Refer to SDS in for handling spills, inhalation risks, and waste disposal .
  • Ethical Compliance : Align with for literature citation standards and intellectual property acknowledgment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azepan-1-ylaniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Azepan-1-ylaniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.